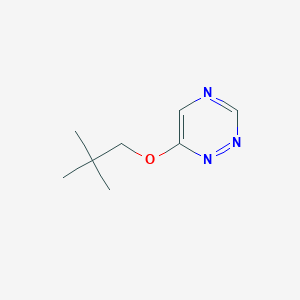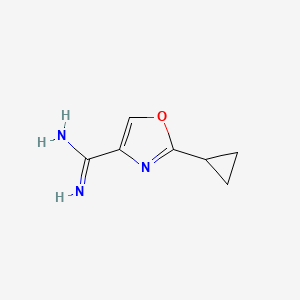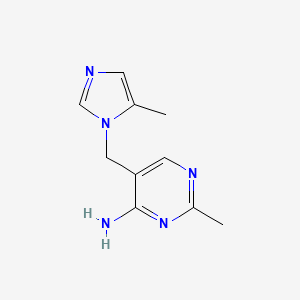
2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine typically involves the formation of the imidazole and pyrimidine rings followed by their subsequent coupling. One common method includes the reaction of 2-methylimidazole with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide in an ethanol solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its antimicrobial properties.
1-Carboxymethylmetronidazole: Used as an antibiotic.
2-Methyl-5-nitroimidazole-1-acetic acid: Another antimicrobial agent.
Uniqueness
2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine is unique due to its dual ring structure, which allows it to participate in a broader range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in various fields of research and application.
Propiedades
Fórmula molecular |
C10H13N5 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-methyl-5-[(5-methylimidazol-1-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C10H13N5/c1-7-3-12-6-15(7)5-9-4-13-8(2)14-10(9)11/h3-4,6H,5H2,1-2H3,(H2,11,13,14) |
Clave InChI |
ZGIAPXIFCRYJBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CN1CC2=CN=C(N=C2N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)
![(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)-2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide](/img/structure/B13107992.png)
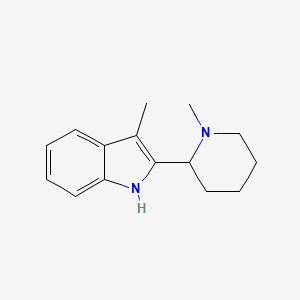

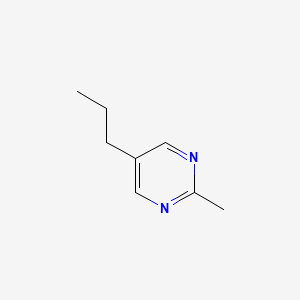

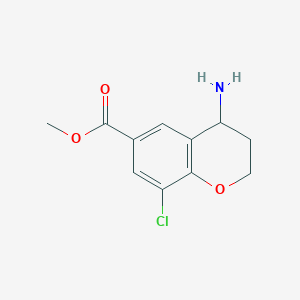



![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
